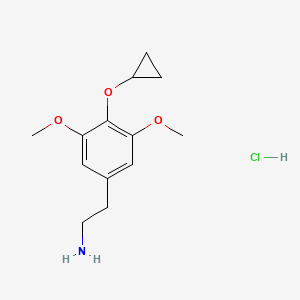

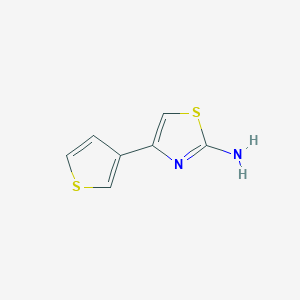

![molecular formula C17H10F2N2O2 B2756308 2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-33-1](/img/structure/B2756308.png)

2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one is a chemical compound that belongs to the chromeno-pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Reactivity

Pyrazole derivatives, including those structurally similar to the specified compound, have been explored for their synthetic applications and reactivity. For instance, the study by Abularrage et al. (2020) highlights the synthesis and Diels-Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles, emphasizing the importance of fluorinated pyrazoles in "click" chemistry and their enhanced stability and reactivity due to specific conformational properties (Abularrage, Levandowski, & Raines, 2020).

Photophysical Properties and OLED Applications

Research on Pt(II) complexes with pyrazole chelates, as discussed by Huang et al. (2013), demonstrates the potential of pyrazole derivatives in developing mechanoluminescent materials and highly efficient white organic light-emitting diodes (OLEDs). This suggests applications of related compounds in advanced display technologies and lighting (Huang et al., 2013).

Tautomerism and Structural Analysis

The tautomerism and structural dynamics of pyrazole derivatives have been a subject of study to understand their physicochemical properties better. Dardonville et al. (1998) explored the tautomerism of a pyrazolinone derivative, which could provide insights into the behavior of similar compounds under different conditions, influencing their application in drug design and material science (Dardonville et al., 1998).

Antimicrobial and Antioxidant Properties

The synthesis and biological evaluation of pyrazole-appended quinolinyl chalcones by Prasath et al. (2015) indicate that pyrazole derivatives can exhibit promising antimicrobial and antioxidant activities. This suggests the potential of similar compounds in developing new therapeutic agents (Prasath et al., 2015).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their application in corrosion inhibition. Yadav et al. (2016) investigated the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, demonstrating high efficiency and potential applications in material protection and industrial processes (Yadav et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like cyclooxygenase 2 (cox-2) which plays a crucial role in inflammation .

Mode of Action

Compounds with similar structures have been known to inhibit the cox-2 enzyme, thereby reducing the production of prostaglandins from arachidonic acid and causing an anti-inflammatory effect .

Biochemical Pathways

Based on the potential target (cox-2), it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

The synthesis of similar compounds has been reported to occur under mild conditions, with high yields, and in a solvent-free environment . These factors could potentially influence the bioavailability of the compound.

Result of Action

Similar compounds have been reported to show anti-inflammatory, antiproliferative, and antibacterial activities .

Action Environment

The synthesis of similar compounds has been reported to occur under mild conditions and in a solvent-free environment , suggesting that the compound might be stable under a variety of environmental conditions.

properties

IUPAC Name |

2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2O2/c1-9-2-5-15-10(6-9)7-12-16(23-15)20-21(17(12)22)14-4-3-11(18)8-13(14)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKWROGTINEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=NN(C(=O)C3=C2)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2756227.png)

![3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol](/img/structure/B2756228.png)

![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2756244.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)